AMG 900 is a synthetic, small-molecule compound classified as a pan-aurora kinase inhibitor. [, ] This classification signifies its ability to inhibit the activity of all three Aurora kinase isoforms: Aurora A, Aurora B, and Aurora C. [, , , , , ] In scientific research, AMG 900 serves as a valuable tool to investigate the roles of Aurora kinases in various cellular processes, particularly those related to cell division and proliferation. [, , , , , , , , , , ]
AMG-900 is classified as an Aurora kinase inhibitor. It targets all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C. The compound was synthesized by Amgen and is characterized by its high oral bioavailability and low nanomolar inhibitory concentrations (IC50 values around 5 nmol/L) against these kinases .
AMG-900 is synthesized through a multi-step chemical process involving phthalazinamine derivatives. The specific chemical structure is N-(4-((3-(2-amino-4-pyrimidinyl)-2-pyridinyl)oxy)phenyl)-4-(4-methyl-2-thienyl)-1-phthalazinamine. The synthesis process includes:
Technical details regarding the synthesis can be found in patent literature, specifically WO2007087276, which outlines the synthetic routes and conditions used .
The molecular structure of AMG-900 reveals several functional groups that contribute to its activity:
AMG-900 undergoes several key reactions within biological systems:
The mechanism of action for AMG-900 involves its competitive inhibition of Aurora kinases:
AMG-900 has significant potential in cancer therapy due to its ability to inhibit tumor growth effectively:
AMG-900 (N-[4-[3-(2-aminopyrimidin-4-yl)pyridin-2-yl]oxyphenyl]-4-(4-methylthiophen-2-yl)phthalazin-1-amine) is a potent ATP-competitive inhibitor that simultaneously targets Aurora A, B, and C kinases with low-nanomolar efficacy. Its half-maximal inhibitory concentrations (IC50) are 5 nM for Aurora A, 4 nM for Aurora B, and 1 nM for Aurora C [4] [8]. This pan-inhibition profile stems from AMG-900's ability to engage conserved structural elements within the kinase ATP-binding cleft. The catalytic domains of Aurora kinases share >70% sequence homology, particularly in the hinge region where the inhibitor's aminopyrimidine group forms critical hydrogen bonds with backbone residues [2] [4].
Structural analyses reveal that AMG-900 exploits a unique hydrophobic pocket adjacent to the ATP-binding site through its methylthiophene moiety. This interaction is stabilized by van der Waals contacts with valine-147 (Val147) in Aurora B and leucine-139 (Leu139) in Aurora A—residues conserved across all three isoforms [2] [8]. Unlike isoform-selective inhibitors (e.g., alisertib for Aurora A or barasertib for Aurora B), AMG-900 avoids steric clashes with divergent residues (e.g., Aurora A-specific Leu215/Thr217 or Aurora B-specific Arg159/Glu161) by positioning its phthalazinamine core centrally within the cleft [2]. This enables equipotent inhibition despite subtle conformational differences between isoforms.
Table 1: Inhibition Profiles of AMG-900 Against Aurora Kinase Isoforms
Kinase Isoform | IC50 (nM) | Key Structural Interactions |
---|---|---|
Aurora A | 5 | H-bond with Ala213; hydrophobic engagement of Leu139 |
Aurora B | 4 | Salt bridge with Lys106; van der Waals contacts with Val147 |
Aurora C | 1 | Similar to Aurora B due to >80% catalytic domain homology |
AMG-900 functions as a Type I kinase inhibitor, binding the active conformation of Aurora kinases with a canonical DFG-in motif. Kinetic studies demonstrate rapid association/dissociation kinetics with a residence time of ∼15 minutes, enabling sustained target engagement without irreversible inhibition [4] [8]. The inhibitor's 2-aminopyrimidine group forms a bidentate hydrogen bond with the hinge region backbone nitrogen and carbonyl of Ala213 in Aurora A (equivalent to Ala173 in Aurora B), a conserved interaction critical for anchoring the molecule [4] [7].
Selectivity profiling across 353 kinases revealed that AMG-900 maintains >100-fold selectivity for Aurora kinases over most off-targets. Exceptions include discoidin domain receptors (DDR1/2; Kd <50 nM) and leukocyte tyrosine kinase (LTK; Kd ∼40 nM) [7] [8]. This selectivity arises from:
Table 2: Selectivity Profile of AMG-900 Against Non-Aurora Kinases
Kinase | IC50 (nM) | Fold Selectivity vs. Aurora B |
---|---|---|
p38α | 53 | 13.2x |
TYK2 | 220 | 55x |
MET | 550 | 137.5x |
JNK2 | 520 | 130x |
TIE2 | 650 | 162.5x |
AMG-900 induces mitotic catastrophe through dual disruption of the spindle assembly checkpoint (SAC) and chromosomal passenger complex (CPC). By inhibiting Aurora B—the enzymatic core of the CPC—AMG-900 prevents phosphorylation of histone H3 at serine 10 (p-H3Ser10), a biomarker directly correlated with its cellular activity [1] [6]. In glioblastoma cells (A172, U-87MG), AMG-900 treatment (50 nM, 48h) reduces p-H3Ser10 by >90%, leading to:
These defects trigger abortive mitosis characterized by:
Table 3: Pharmacodynamic Effects of AMG-900 in Cancer Models
Cellular Effect | Biomarker Changes | Functional Outcome |
---|---|---|
SAC impairment | ↓BubR1 kinetochore localization; ↓MAD2 | Premature anaphase onset |
CPC disruption | ↓Aurora B spindle midzone localization | Cytokinesis failure |
p53 pathway activation | ↑p53 protein; ↑p21CIP1 expression | Senescence/G1 arrest |
Epigenetic dysregulation | ↓p-H3Ser10 >90% | Chromosome decondensation |
In TP53-wildtype ovarian cancer models, AMG-900 synergizes with DNA-damaging agents by stabilizing p53 and enhancing p21-mediated cell cycle arrest [5]. Conversely, TP53-mutant cells undergo apoptosis through mitotic catastrophe, as observed in taxane-resistant triple-negative breast cancer [5] [8]. This mechanistic duality underscores AMG-900's therapeutic potential across diverse genomic contexts.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7